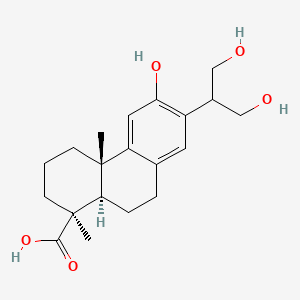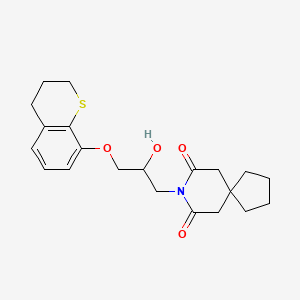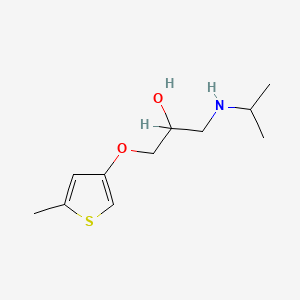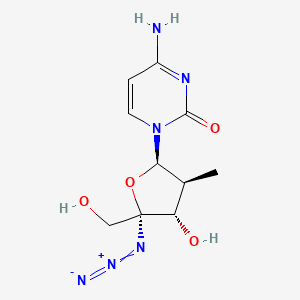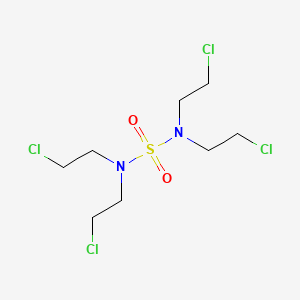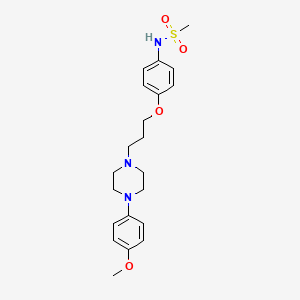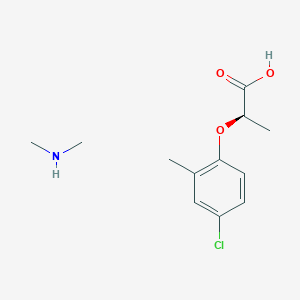
1,4-Dihydro-6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxo-3-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydro-6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxo-3-pyridinecarboxylic acid is a synthetic organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by its unique structure, which includes a cyclohexyl group, a hydroxy-methylphenyl group, and a pyridine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxo-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with 4-hydroxy-2-methylbenzaldehyde in the presence of a base to form an intermediate, which is then reacted with a pyridine derivative under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in the production process. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydro-6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxo-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Aplicaciones Científicas De Investigación
1,4-Dihydro-6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxo-3-pyridinecarboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,4-Dihydro-6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxo-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dihydro-6-cyclohexyl-1-(4-hydroxyphenyl)-4-oxo-3-pyridinecarboxylic acid
- 1,4-Dihydro-6-cyclohexyl-1-(4-methylphenyl)-4-oxo-3-pyridinecarboxylic acid
Uniqueness
1,4-Dihydro-6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxo-3-pyridinecarboxylic acid is unique due to the presence of both a hydroxy and a methyl group on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propiedades
Número CAS |
92394-48-4 |
|---|---|
Fórmula molecular |
C19H21NO4 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H21NO4/c1-12-9-14(21)7-8-16(12)20-11-15(19(23)24)18(22)10-17(20)13-5-3-2-4-6-13/h7-11,13,21H,2-6H2,1H3,(H,23,24) |
Clave InChI |
MKQLPYSJBHETNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)O)N2C=C(C(=O)C=C2C3CCCCC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


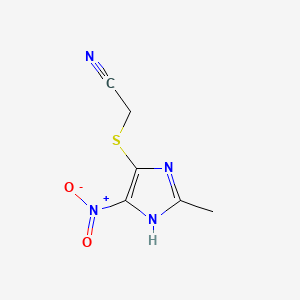
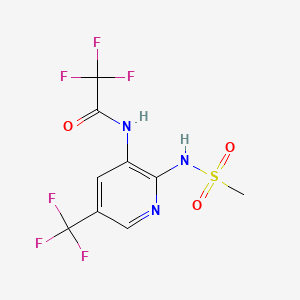
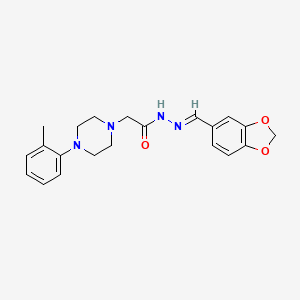
![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)
